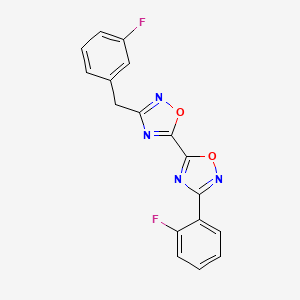
3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole, also known as FBD, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electronics. FBD is a bi-1,2,4-oxadiazole derivative, which is a class of compounds known for their diverse biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole in inducing apoptosis in cancer cells involves the disruption of the mitochondrial membrane potential, which leads to the release of cytochrome c and the activation of caspases. This compound has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, and to upregulate the expression of pro-apoptotic proteins, such as Bax and Bak.
Biochemical and Physiological Effects:
This compound has also been shown to possess anti-inflammatory and anti-oxidant properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole is its high solubility in organic solvents, which makes it easy to handle in laboratory experiments. However, this compound is also known to be unstable under acidic conditions, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole. One potential direction is to investigate the use of this compound as a potential therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to explore the use of this compound in the development of new materials with unique electronic and optical properties.
In conclusion, this compound is a promising compound with a wide range of potential applications in various fields of science. Its unique structure and diverse biological activities make it an attractive target for further research.
Métodos De Síntesis
The synthesis of 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole involves a multi-step process, which includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorobenzohydrazide. This intermediate is then reacted with 3-fluorobenzyl bromide to form the corresponding N-3-fluorobenzyl-2-fluorobenzohydrazide. Finally, the cyclization of this intermediate is carried out using phosphorus oxychloride to form this compound. The overall yield of this synthesis method is around 40%.
Aplicaciones Científicas De Investigación
3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to possess significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This activity is attributed to the ability of this compound to induce apoptosis in cancer cells by targeting the mitochondrial pathway.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-5-[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N4O2/c18-11-5-3-4-10(8-11)9-14-20-16(24-22-14)17-21-15(23-25-17)12-6-1-2-7-13(12)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNYTNBFPJCVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=NC(=NO3)CC4=CC(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

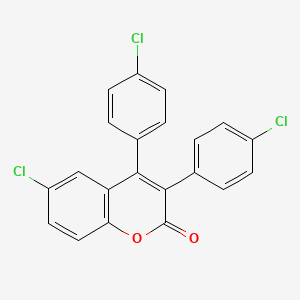
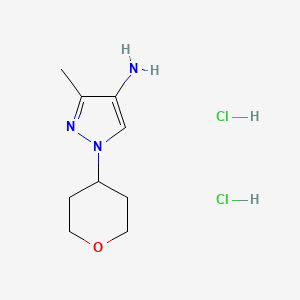
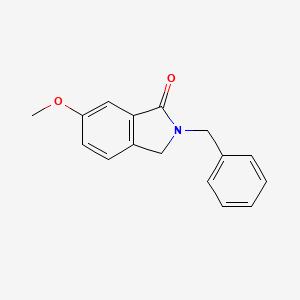
![3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2847949.png)
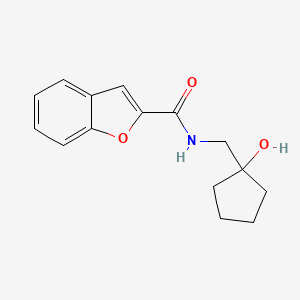
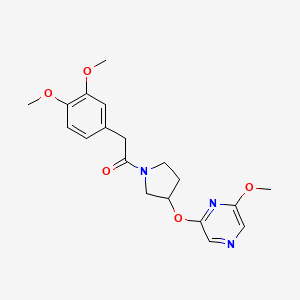

![2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2847956.png)
![methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2847957.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2847958.png)
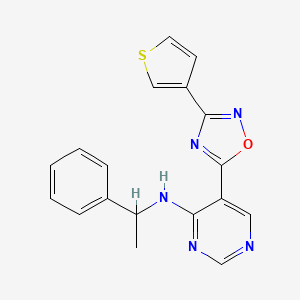

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2847961.png)
![Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B2847965.png)